
Decane, 1,1'-selenobis-
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Overview
Description
Decane, 1,1’-selenobis-: is an organic compound that features a selenium atom bonded to two decane chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1,1’-selenobis- typically involves the reaction of decane with selenium reagents under controlled conditions. One common method is the reaction of decane with sodium selenate in the presence of a reducing agent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation of the selenium.
Industrial Production Methods: Industrial production of Decane, 1,1’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the careful handling of selenium compounds and the use of industrial reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Method 1: Reduction of Elemental Selenium
-
Reagents : Elemental selenium (Se⁰), sodium borohydride (NaBH₄), or rongalite (sodium hydroxymethanesulfinate) with NaOH.
-
Reaction :
2Decane SeH→Decane Se Se DecaneSelenide intermediates (Decane-Se⁻) dimerize to form diselenides.
Method 2: Oxidation of Selenols
-
Reagents : Selenium dioxide (SeO₂) in dioxane.
-
Reaction :
2Decane SeH+SeO2→Decane Se Se Decane+H2O
.
Key Chemical Reactions
Diselenides typically exhibit redox activity and nucleophilic substitution.
Redox Reactions
Diselenides undergo reversible Se–Se bond cleavage:
-
Reduction :
Decane Se Se Decane+2H++2e−→2Decane SeH
.
Reducing agents: NaBH₄, glutathione (GSH) . -
Oxidation :
Decane Se Se Decaneoxidizing agentsDecane SeOx
(seleninic/selenonic acids).
Nucleophilic Substitution
Diselenides react with epoxides or aziridines to form β-substituted derivatives :
-
With Epoxides :
Decane Se Se Decane+Epoxide→β Hydroxy Selenide
. -
With Aziridines :
Decane Se Se Decane+Aziridine→β Amino Selenide
.
Reaction Data from Analogues
Reaction Type | Conditions | Yield | Byproducts | Source |
---|---|---|---|---|
SeO₂ Oxidation | Dioxane, 110°C, 1 hour | 31% | Isomeric product | |
Rongalite Reduction | NaOH, H₂O, 80°C | 29% | None reported | |
NaBH₄ Reduction | Ethanol/H₂O, RT | 60–70% | Trace Se⁰ |
Spectroscopic Data
For a structurally similar selenobis compound (5,5'-selenobis-pyridone) :
-
¹H NMR (DMSO-d₆) : δ 9.87 (s, 1H), 7.40–7.28 (m, 6H), 5.16 (s, 2H).
-
¹³C NMR : δ 191.12 (C=O), 162.64 (C–Se), 138.55 (Ar–C).
Stability and Reactivity
-
Thermal Stability : Diselenides decompose above 200°C, releasing Se⁰.
-
Light Sensitivity : Se–Se bonds can cleave under UV light, forming radicals.
-
Hydrolysis : Stable in neutral water but react under acidic/basic conditions.
Research Gaps
Scientific Research Applications
Chemistry: Decane, 1,1’-selenobis- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a model compound for studying the reactivity and properties of selenium-containing molecules .
Biology: In biological research, Decane, 1,1’-selenobis- is studied for its potential antioxidant properties. Selenium is an essential trace element, and organoselenium compounds are investigated for their role in redox biology and potential therapeutic applications .
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases. Its unique chemical properties make it a candidate for drug design and development .
Industry: In the industrial sector, Decane, 1,1’-selenobis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which Decane, 1,1’-selenobis- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target specific enzymes and proteins involved in redox regulation, thereby modulating cellular functions .
Comparison with Similar Compounds
1,1’-(Selenobis(methylene))bisbenzene: Another organoselenium compound with similar reactivity but different structural features.
Decane-1-thiol: A sulfur analog of Decane, 1,1’-selenobis-, which exhibits different chemical properties due to the presence of sulfur instead of selenium.
Uniqueness: Decane, 1,1’-selenobis- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes Decane, 1,1’-selenobis- particularly valuable in research and industrial applications .
Properties
CAS No. |
52056-05-0 |
---|---|
Molecular Formula |
C20H42Se |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-decylselanyldecane |
InChI |
InChI=1S/C20H42Se/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
PUUGAKFYGKUBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Se]CCCCCCCCCC |
Origin of Product |
United States |
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